2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Description
2-(4-Methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzothiazole core linked to a 4-methoxyphenoxy-ethylsulfonamide moiety. The 4-methoxyphenoxy substituent introduces electron-donating properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-21-12-6-8-13(9-7-12)22-10-11-24(19,20)18-16-17-14-4-2-3-5-15(14)23-16/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUEZHDQMHFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit bacterial dna gyrase b (gyrb).
Mode of Action
Similar compounds have been found to stabilize molecular complexes through various molecular interactions.
Biochemical Pathways
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide may affect the NRF2 pathway, as compounds with similar structures have been shown to activate NRF2, leading to the expression of NQO1 and HO-1.
Pharmacokinetics
Similar compounds have been found to be metabolically stable in human, rat, and mouse liver microsomes, showing optimum half-life (t 1/2) and intrinsic clearance (cl int).
Biological Activity
2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3S |
| Molecular Weight | 318.39 g/mol |
| LogP | 3.6963 |
| Polar Surface Area | 49.627 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and replication .
- Receptor Modulation : The tetrahydrobenzothiazole moiety may interact with various receptors or enzymes, potentially modulating their activity and leading to therapeutic effects.
- Antitumor Activity : Similar compounds have shown promising antitumor properties, indicating that this compound may also exhibit cytotoxic effects against cancer cell lines .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential efficacy of 2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethane-1-sulfonamide:
Antitumor Activity
A study comparing various sulfonamide derivatives found that compounds with structural similarities exhibited significant in vitro antitumor activity. For instance:
| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| Compound A | 25 | Nearly as active |
| Compound B | 10 | More potent |
| Compound C | 12 | Comparable |
These findings suggest that the incorporation of specific functional groups enhances antitumor efficacy .
Antibacterial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. The mechanism involves mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria. This mechanism is crucial for treating bacterial infections and highlights the compound's potential in antimicrobial therapy .
Case Studies and Research Findings
Several research articles have documented the biological activities of sulfonamide derivatives similar to our compound:
- Anticancer Efficacy : Research indicated that certain tetrahydroquinoline derivatives showed IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin, suggesting enhanced potency against various cancer cell lines .
- Toxicity Profiles : Studies on sulfonamides have reported adverse effects such as allergic reactions and gastrointestinal disturbances. These findings emphasize the need for careful evaluation of toxicity alongside therapeutic benefits .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds is essential for predicting their efficacy and safety in clinical settings.
Comparison with Similar Compounds
The following sections compare the target compound with structurally related molecules, focusing on synthesis, spectral properties, and functional group contributions.
Structural and Functional Group Comparisons
A. Sulfonamide Derivatives
The target compound shares a sulfonamide (-SO₂NH-) group with hydrazinecarbothioamides and triazole derivatives synthesized in . For example, compounds [4–6] and [7–9] in contain sulfonyl groups linked to aromatic or heterocyclic systems. Key differences include:
- Substituent Effects: The target compound’s 4-methoxyphenoxy group is electron-donating, whereas analogs in feature halogens (Cl, Br) or hydrogen at the para position, which are electron-withdrawing or neutral. This impacts electronic density and reactivity .
B. Benzothiazole Derivatives describes tetrahydrobenzothiazole derivatives (e.g., compound [2]), which share the bicyclic core with the target compound but lack sulfonamide or methoxyphenoxy groups. Instead, these analogs incorporate indole or thiazolidinone moieties, highlighting versatility in derivatization for diverse biological targets .
B. Spectral Characteristics
*Note: Spectral data for the target compound are inferred based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
